3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
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Overview
Description
13(2)-carboxypyropheophorbide a is a pheophorbide. It is a conjugate acid of a 13(2)-carboxypyropheophorbide a(2-).
Scientific Research Applications
Photodynamic Anticancer Activities
3-Phorbinepropanoic acid, particularly in its form as (3S,4S)-14-Ethyl-9-(hydroxymethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, has demonstrated potential in photodynamic therapy (PDT) for cancer treatment. A study by Klimenko et al. (2023) identified this compound in the Pacific brittle star Ophiura sarsii, showing its effectiveness in producing singlet oxygen upon photoinduction and its phototoxicity against triple-negative breast cancer BT-20 cells. This finding suggests the compound's potential as a natural photosensitizer for PDT applications in cancer therapy Klimenko et al., 2023.
Enthalpies and Heat Capacities Studies
Another aspect of 3-Phorbinepropanoic acid research involves its physical and chemical properties. Kustov et al. (2018) conducted a study on the enthalpies and heat capacities of solution of methylpheophorbide, which includes the compound . This research highlights the solvation features of potential photosensitizers, providing insights into their behavior in different environments, which is critical for their application in therapies such as PDT Kustov et al., 2018.
Isolation and Structure Elucidation
The isolation and structure elucidation of 3-Phorbinepropanoic acid are also essential for its application in scientific research. Klimenko et al. (2020) conducted a study that resulted in the isolation of an unusual porphyrin derivative possessing strong cytotoxic activity, identified as (3S,4S)-14-Ethyl-9-(hydroxymethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid. This work contributes to the understanding of the structure and potential applications of this compound in targeted anti-cancer therapies Klimenko et al., 2020.
Applications in Breast Cancer and Glioblastoma Models
Further research by Klimenko et al. (2022) explored the use of 3-Phorbinepropanoic acid in photodynamic therapy for breast cancer and glioblastoma models. The study highlighted its potent phototoxicity against various cancer cell lines and its effectiveness in inducing necrotic ablation of brain tumors in a mouse model of glioblastoma. This positions the compound as a promising natural product-based photodynamic therapeutic Klimenko et al., 2022.
properties
CAS RN |
72939-69-6 |
---|---|
Product Name |
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)- |
Molecular Formula |
C34H34N4O5 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
(3R,21S,22S)-22-(2-carboxyethyl)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylic acid |
InChI |
InChI=1S/C34H34N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(39)40)31(37-23)29-30(34(42)43)33(41)28-17(6)24(38-32(28)29)13-26-19(8-2)15(4)22(36-26)12-25(18)35-21/h7,11-13,16,20,30,37,41H,1,8-10H2,2-6H3,(H,39,40)(H,42,43)/t16-,20-,30+/m0/s1 |
InChI Key |
GQVAZHASYFESNP-KGFWSFAHSA-N |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C |
Other CAS RN |
72939-69-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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